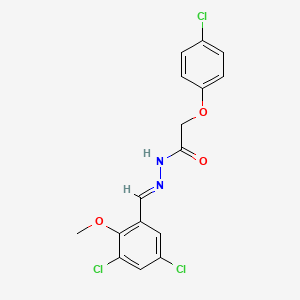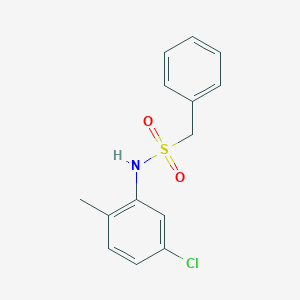
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, also known as CDDO-Me, is a synthetic triterpenoid compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major mediator of inflammation. Additionally, this compound has been shown to modulate various signaling pathways including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. This compound also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its broad-spectrum activity against various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic triterpenoid compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound is complex and involves multiple pathways. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the development and application of this compound, including the development of novel formulations and delivery systems, identification of biomarkers, further studies on its mechanism of action, and clinical trials in humans.
Métodos De Síntesis
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is synthesized through a multi-step process starting with the precursor compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The synthesis involves several chemical reactions including esterification, reduction, and condensation. The final product is a yellowish powder with a molecular weight of 625.7 g/mol.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-23-16-10(6-12(18)7-14(16)19)8-20-21-15(22)9-24-13-4-2-11(17)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZMGQKMYFZQD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)








![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)
